molecular formula C28H28N4O3 B8405370 ethyl 3-{[1-methyl-5-(tritylamino)-1H-pyrazol-4-yl]amino}-3-oxopropanoate

ethyl 3-{[1-methyl-5-(tritylamino)-1H-pyrazol-4-yl]amino}-3-oxopropanoate

Cat. No. B8405370
M. Wt: 468.5 g/mol
InChI Key: QUAFTQHKKQOZIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-{[1-methyl-5-(tritylamino)-1H-pyrazol-4-yl]amino}-3-oxopropanoate is a useful research compound. Its molecular formula is C28H28N4O3 and its molecular weight is 468.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 3-{[1-methyl-5-(tritylamino)-1H-pyrazol-4-yl]amino}-3-oxopropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-{[1-methyl-5-(tritylamino)-1H-pyrazol-4-yl]amino}-3-oxopropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C28H28N4O3

Molecular Weight

468.5 g/mol

IUPAC Name

ethyl 3-[[1-methyl-5-(tritylamino)pyrazol-4-yl]amino]-3-oxopropanoate

InChI

InChI=1S/C28H28N4O3/c1-3-35-26(34)19-25(33)30-24-20-29-32(2)27(24)31-28(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,20,31H,3,19H2,1-2H3,(H,30,33)

InChI Key

QUAFTQHKKQOZIP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)NC1=C(N(N=C1)C)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

The crude residue containing ethyl 3-[(5-amino-1-methyl-1H-pyrazol-4-yl)amino]-3-oxopropanoate was dissolved in N,N-dimethylformamide (20 ml), and trityl chloride (5.52 g) and triethylamine (4.14 ml) were added with stirring. The mixture was stirred overnight and quenched with water (10 ml). The whole mixture was extracted with ethyl acetate, and the extract was washed with water and brine, dried over magnesium sulfate and concentrated under reduced pressure to give a residual oil, which was chromatographed on silica gel eluting with dichloromethane-ethyl acetate (2:3) to give ethyl 3-{[1-methyl-5-(tritylamino)-1H-pyrazol-4-yl]amino}-3-oxopropanoate (1.23 g).
[Compound]
Name
crude residue
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 3-[(5-amino-1-methyl-1H-pyrazol-4-yl)amino]-3-oxopropanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.52 g
Type
reactant
Reaction Step Two
Quantity
4.14 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

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